

Acetamide: A Comprehensive Technical Guide for Laboratory Applications

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Compound of Interest

Compound Name: Acetamide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of **acetamide**, a compound of significant interest in research and pharmaceutical development. This document outlines its core characteristics, presents detailed experimental protocols for its analysis, and discusses its key chemical reactions, offering a valuable resource for laboratory professionals.

Core Physical and Chemical Properties

Acetamide, also known as ethanamide, is a simple amide derived from acetic acid.^{[1][2]} It presents as a colorless, hygroscopic crystalline solid.^{[3][4]} Pure **acetamide** is odorless, though it often exhibits a characteristic mousy odor due to impurities.^{[4][5]}

Quantitative Physical and Chemical Data

The fundamental physical and chemical properties of **acetamide** are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of **Acetamide**

Property	Value	References
Molecular Formula	C ₂ H ₅ NO	[6][7]
Molecular Weight	59.07 g/mol	[3][7]
Appearance	Colorless, deliquescent crystals	[3][6]
Odor	Odorless when pure; often has a mousy odor	[4][5]
Melting Point	79 - 82.3 °C	[3][4][8][9]
Boiling Point	221.2 - 222 °C (decomposes)	[3][8][10]
Density	1.159 g/cm ³ at 20 °C	[3][5]
Vapor Pressure	1 mmHg at 65 °C	[3][11]
Refractive Index (n _D)	1.4274 at 78 °C	[8][12]
Crystal System	Trigonal (rhombohedral)	[13][14]

Table 2: Solubility of **Acetamide**

Solvent	Solubility	References
Water	2000 g/L	[3][8]
Ethanol	500 g/L	[3][8]
Pyridine	166.7 g/L	[3][8]
Chloroform	Soluble	[3]
Glycerol	Soluble	[3]
Hot Benzene	Soluble	[3]
Ether	Slightly soluble	[3]

Table 3: Chemical Properties of **Acetamide**

Property	Value	References
pK _a	~16	[15]
Acidity/Basicity	Neutral	[1]
Log P (Octanol/Water Partition Coefficient)	-1.26	[3]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for carrying out characteristic chemical reactions of **acetamide**.

Determination of Physical Properties

Objective: To determine the melting point range of a solid **acetamide** sample.

Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- **Acetamide** sample (powdered)
- Mortar and pestle (if sample is not powdered)
- Thermometer

Procedure:

- Ensure the **acetamide** sample is a fine powder. If necessary, grind the crystals using a mortar and pestle.
- Firmly press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

- Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
 - Place the capillary tube into the sample holder of the melting point apparatus.
 - Set the heating rate to a rapid setting initially to approach the expected melting point quickly.
 - Observe the sample through the magnifying lens. When the sample begins to melt, record the temperature. This is the start of the melting range.
 - Continue heating and record the temperature at which the last solid crystal melts. This is the end of the melting range.
 - For a more accurate determination, repeat the procedure with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the previously observed melting range.
- [16][17]

Objective: To determine the boiling point of a liquid sample (note: **acetamide** is solid at room temperature and this method would apply to molten **acetamide**, though distillation is more common for determining the boiling point of substances that are solid at room temperature).

Materials:

- Thiele tube
- Mineral oil
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Bunsen burner or other heat source
- Clamp and stand

Procedure:

- Fill the Thiele tube with mineral oil to a level above the side arm.
- Place a small amount of the liquid sample into the small test tube.
- Invert a capillary tube (sealed end up) and place it into the test tube with the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer and test tube assembly in the Thiele tube, with the oil level above the sample.
- Gently heat the side arm of the Thiele tube with a Bunsen burner. The convection currents in the oil will ensure uniform heating.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.^[14]

Objective: To obtain the infrared spectrum of **acetamide** to identify its functional groups.

Materials:

- FTIR spectrometer
- **Acetamide** sample
- Potassium bromide (KBr), spectroscopic grade
- Mortar and pestle
- Pellet press

Procedure (KBr Pellet Method):

- Thoroughly dry the **acetamide** sample and KBr to remove any moisture, which can interfere with the spectrum.
- In a mortar, grind a small amount of **acetamide** (1-2 mg) with approximately 100-200 mg of KBr.
- Place a portion of the resulting fine powder into the pellet press.
- Apply pressure to form a thin, transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the infrared spectrum according to the instrument's operating procedure.

Objective: To obtain the ^1H and ^{13}C NMR spectra of **acetamide** for structural elucidation.

Materials:

- NMR spectrometer
- NMR tube
- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3)
- **Acetamide** sample
- Pipette

Procedure:

- Dissolve a small amount of **acetamide** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.
- Transfer the solution into a clean, dry NMR tube using a pipette.
- Place the NMR tube in the spectrometer's probe.

- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. The choice of solvent can affect the chemical shifts, particularly of the N-H protons.[3]

Key Chemical Reactions

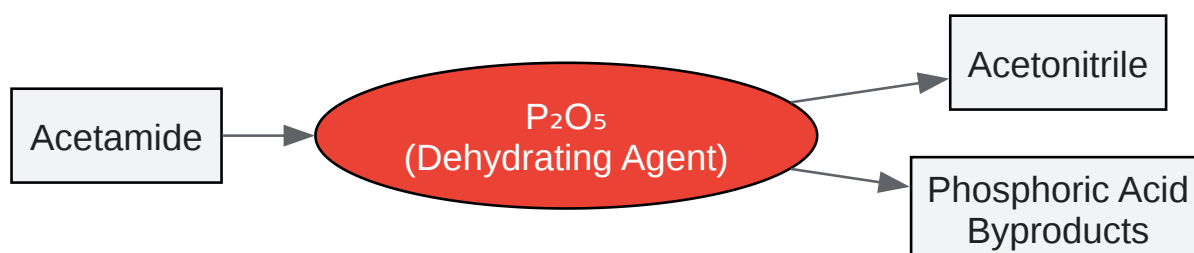
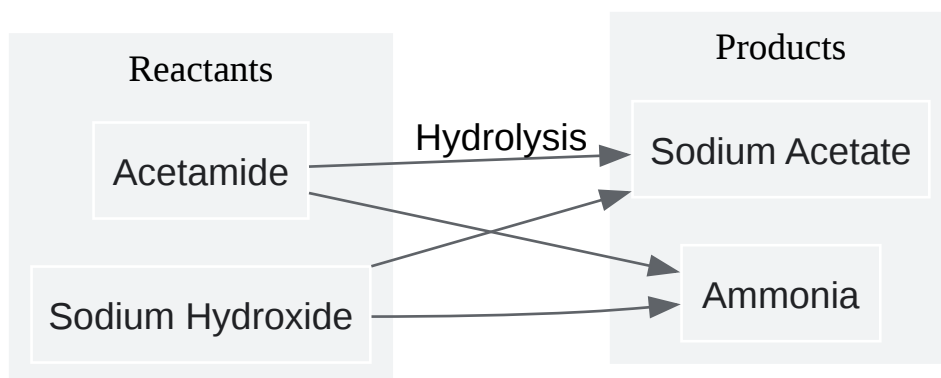
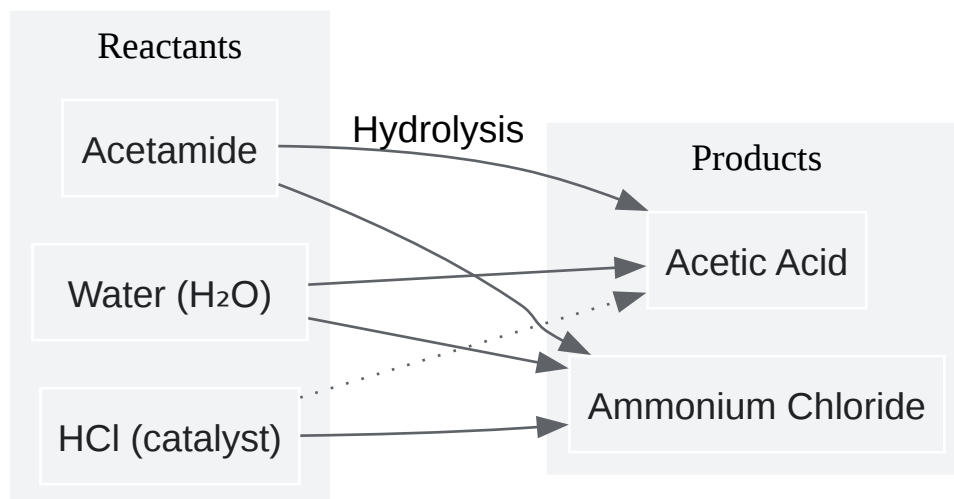
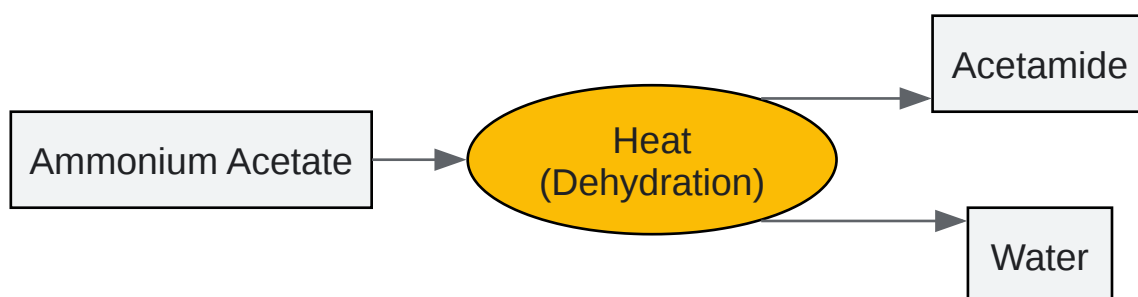
Objective: To synthesize **acetamide** by the dehydration of ammonium acetate.

Materials:

- Ammonium acetate
- Glacial acetic acid
- Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
- Heating mantle

Procedure:

- In a round-bottom flask, combine ammonium acetate and an equimolar amount of glacial acetic acid. The acetic acid acts as a catalyst.[5][6]
- Assemble the distillation apparatus.
- Gently heat the mixture to boiling.
- Water will begin to distill off as a result of the dehydration of ammonium acetate.
- Continue the distillation, collecting the water in the receiving flask.
- After the water has been removed, the temperature will rise. The remaining mixture in the distillation flask is crude **acetamide**.
- The crude **acetamide** can be purified by fractional distillation or recrystallization.[6]



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